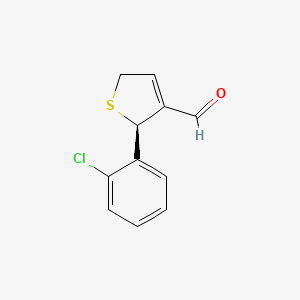
2-(tert-Butyl)-5-nitroindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-5-nitroindoline: is a chemical compound that belongs to the indoline family, which is a subset of indoles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a tert-butyl group and a nitro group in the indoline structure imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-nitroindoline typically involves the nitration of 2-(tert-Butyl)indoline. One common method is as follows:
Nitration Reaction: The starting material, 2-(tert-Butyl)indoline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction conditions, such as temperature and reagent concentration, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
2-(tert-Butyl)-5-nitroindoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The indoline ring can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 2-(tert-Butyl)-5-aminoindoline.
Oxidation: 2-(tert-Butyl)-5-nitroindole.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学研究应用
2-(tert-Butyl)-5-nitroindoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of indoline derivatives with biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 2-(tert-Butyl)-5-nitroindoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate the formation of reactive intermediates that can modify biological macromolecules, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-(tert-Butyl)-5-aminoindoline: Similar structure but with an amino group instead of a nitro group.
2-(tert-Butyl)-5-nitroindole: Similar structure but with an indole ring instead of an indoline ring.
2-(tert-Butyl)-5-chloroindoline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(tert-Butyl)-5-nitroindoline is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-tert-butyl-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-6,11,13H,7H2,1-3H3 |
InChI 键 |
LYKLAWGRKFNPKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


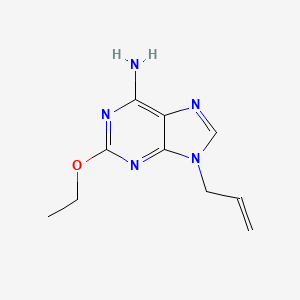
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)


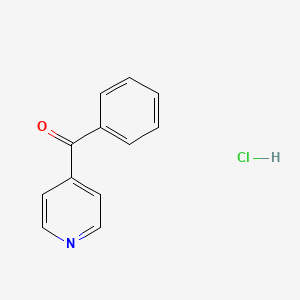
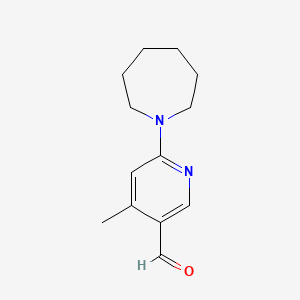


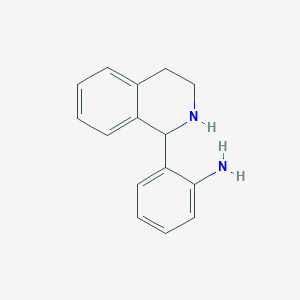

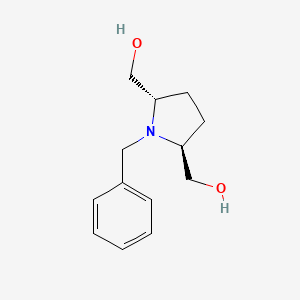

![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)
